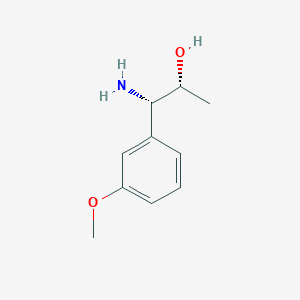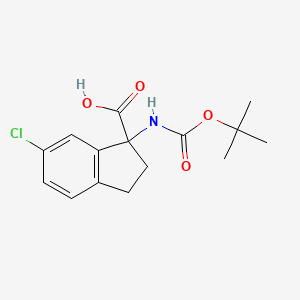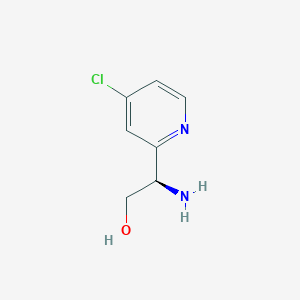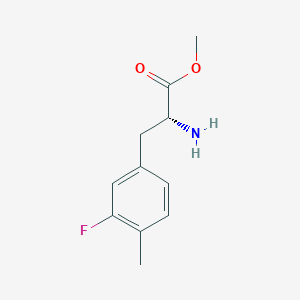
Methyl(R)-2-amino-3-(3-fluoro-4-methylphenyl)propanoatehcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl®-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is a synthetic compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant effects and have been studied for various applications in scientific research. The compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzaldehyde and methylamine.
Condensation Reaction: The aldehyde group of 3-fluoro-4-methylbenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Esterification: The amine is esterified with methyl chloroformate to produce the final product, Methyl®-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
Types of Reactions
Methyl®-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Methyl®-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.
作用機序
The mechanism of action of Methyl®-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with neurotransmitter receptors in the brain. The compound is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and stimulation of the central nervous system.
類似化合物との比較
Similar Compounds
3-Fluoro-4-methyl-α-pyrrolidinovalerophenone (MFPVP): A structurally similar compound with stimulant effects.
4-Fluoro-3-methyl-α-pyrrolidinovalerophenone: Another positional isomer with similar chemical properties.
Uniqueness
Methyl®-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for scientific research.
特性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m1/s1 |
InChIキー |
DTNCPWOUILPGIS-SNVBAGLBSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C[C@H](C(=O)OC)N)F |
正規SMILES |
CC1=C(C=C(C=C1)CC(C(=O)OC)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



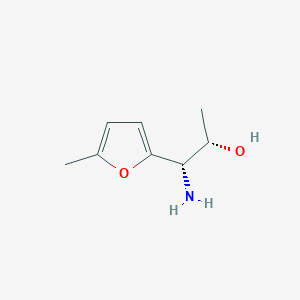
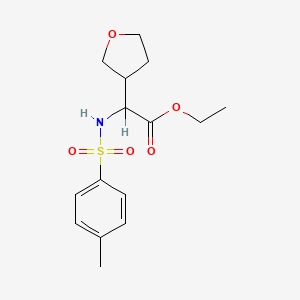
![(2R)-2-[5-[6-amino-5-[(1R)-1-[5-fluoro-2-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]propane-1,2-diol](/img/structure/B13044830.png)
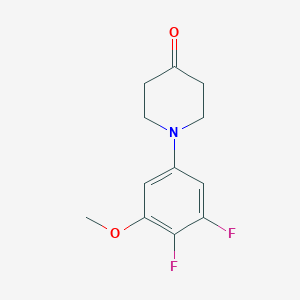
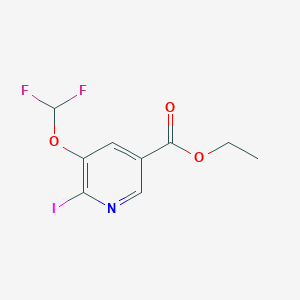
![4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13044845.png)
![3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride](/img/structure/B13044851.png)

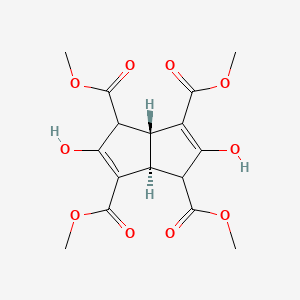
![Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13044883.png)
